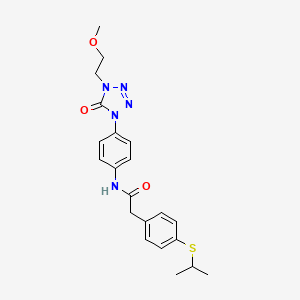
2-(4-(isopropylthio)phenyl)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(isopropylthio)phenyl)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide is a complex organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(isopropylthio)phenyl)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide typically involves multiple steps:
Step 1: Preparation of 4-(isopropylthio)phenyl group through the thiolation of 4-bromophenyl with isopropylthiol under basic conditions.
Step 2: Synthesis of the 4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl group, often starting from substituted aniline via diazotization and subsequent reaction with sodium azide.
Step 3: Coupling of the two intermediate groups via acylation using acetic anhydride.
Industrial Production Methods: Industrial-scale production might involve optimized conditions:
Enhanced yields through the use of catalysts.
Controlled temperature and pressure to ensure high purity of the final product.
Purification using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The isopropylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: Reduction reactions might target the nitro groups if they are present as intermediates.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation Reagents: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA).
Reduction Reagents: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution Conditions: Halogenation using N-bromosuccinimide (NBS) under light.
Major Products Formed
Sulfoxides, sulfones, and brominated derivatives depending on the reaction conditions and reagents.
Scientific Research Applications
2-(4-(isopropylthio)phenyl)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide has shown promise in:
Chemistry: A potential intermediate in synthesizing more complex organic compounds.
Biology: Investigated for its potential use in bioconjugation techniques.
Medicine: Explored as a potential pharmacophore in drug design targeting specific biological pathways.
Industry: Studied for its application in creating specialized materials or coatings due to its unique structural properties.
Mechanism of Action
Molecular Targets and Pathways: The compound interacts with various molecular targets:
Binding to Enzymes: Modulating activity by either inhibition or activation.
Cellular Pathways: Influencing signal transduction pathways which can lead to alterations in cellular functions.
The exact mechanism varies depending on the specific biological context and application being studied.
Comparison with Similar Compounds
Comparison
Structural Analogs: Compounds like 2-(4-methylthio)phenyl-N-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide may show similar properties but differ slightly in reactivity and applications.
Functional Analogs: Other tetrazole-containing compounds often used in pharmaceuticals as bioisosteres for carboxylic acids.
Similar Compounds
2-(4-methylthio)phenyl-N-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide
2-(4-ethoxyphenyl)-N-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide
The unique isopropylthio and methoxyethyl groups in 2-(4-(isopropylthio)phenyl)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide provide distinct properties that make it a valuable compound for specialized research and applications.
Properties
IUPAC Name |
N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3S/c1-15(2)30-19-10-4-16(5-11-19)14-20(27)22-17-6-8-18(9-7-17)26-21(28)25(23-24-26)12-13-29-3/h4-11,15H,12-14H2,1-3H3,(H,22,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBXGHJMJHNXVKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
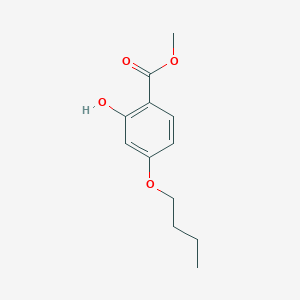
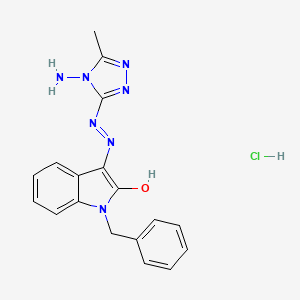
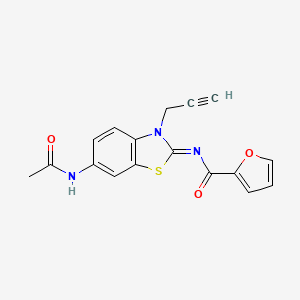
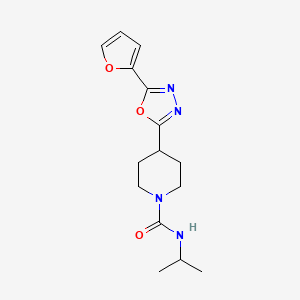
![3-Methyl-6-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B2394285.png)

![ethyl 5-[2-(4-chlorophenoxy)acetamido]-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2394288.png)
![5,6-dichloro-N-{4-[methyl(propan-2-yl)sulfamoyl]phenyl}pyridine-3-carboxamide](/img/structure/B2394290.png)
![N-(tert-butyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2394291.png)
![3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one](/img/structure/B2394292.png)
![3-ethyl-2-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2394293.png)
![2-[3-(5-bromo-6-methoxy-2-naphthyl)-4-methyl-1H-pyrazol-1-yl]-3-chloro-5-(trifluoromethyl)pyridine](/img/structure/B2394295.png)

![3-Ethyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2394299.png)
